6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Description
Historical Context and Development of Pyrrolo-Pyrazine Scaffolds
The exploration of pyrrolo-pyrazine systems began in earnest during the mid-20th century, driven by the demand for nitrogen-containing heterocycles with enhanced pharmacological profiles. Early work by researchers such as those cited in demonstrated the feasibility of synthesizing pyrrolo[2,3-b]pyrazines via thermal cyclization of pyrazinylhydrazones. This method, reported in 1976, enabled the production of 3-substituted and 2,3-disubstituted derivatives, establishing a foundational synthetic pathway for later innovations.
By the 1980s, attention shifted toward functionalizing these scaffolds to improve bioactivity. For instance, Uygun et al. and Seo et al. pioneered the development of pyrrolo[1,2-a]pyrazine derivatives, investigating their antiproliferative effects on glioblastoma and prostate cancer cell lines. These studies underscored the scaffold’s adaptability, as electron-donating or -withdrawing groups on phenyl rings could modulate anticancer potency. The integration of pyridazine or pyrazine moieties further expanded the structural diversity, enabling interactions with enzymes and receptors implicated in inflammation and viral replication.
Significance of Fused Heterocyclic Systems in Medicinal Chemistry
Fused heterocycles occupy a central role in drug discovery due to their ability to mimic endogenous molecules and engage multiple biological targets. The pyrrolo-pyrazine framework, in particular, offers:
- Enhanced binding affinity : The conjugated π-system and nitrogen atoms facilitate hydrogen bonding and π-π stacking with proteins.
- Metabolic stability : Saturation of the pyridine ring (as in tetrahydropyridine) reduces oxidative degradation, prolonging half-life.
- Structural modularity : Substituents at the 3-, 6-, and 8-positions allow fine-tuning of pharmacokinetic properties.
Recent reviews emphasize fused heterocycles’ broad therapeutic potential, including antibacterial, antitumor, and anti-inflammatory activities. For example, pyrrolo[1,2-a]pyrazine derivatives have shown promise in inhibiting kinases involved in cancer progression, while pyrrolo[2,3-d]pyridazines exhibit antiviral activity by interfering with viral polymerase.
Position of 6a,7,8,9-Tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one in Contemporary Research
This compound exemplifies the evolution of fused heterocycles toward increased complexity and specificity. Key features include:
The tricyclic system merges a pyrrolo[1,2-a]pyrazine core with a partially saturated pyridine ring, conferring rigidity and stereochemical control. The ketone at position 7 enhances polarity, potentially improving solubility compared to fully aromatic analogs. Recent applications include its role as a precursor in synthesizing kappa opioid receptor antagonists, which are investigated for treating addiction and depression.
Structural studies reveal that the compound’s nitrogen atoms participate in key interactions: N2 and N8 anchor hydrogen bonds with aspartate residues in opioid receptors, while N13 stabilizes the ligand-receptor complex via van der Waals forces. Computational models predict moderate blood-brain barrier permeability (XLogP3 = 0.7), suggesting suitability for central nervous system targets.
Properties
IUPAC Name |
2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-10-8-4-2-6-13(8)9-7(12-10)3-1-5-11-9/h1,3,5,8H,2,4,6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPPFIDIJMNDBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=C(N2C1)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one can be achieved through a variety of methods. One common approach involves the microwave-accelerated Castagnoli-Cushman reaction, which provides a convenient preparation of this compound in moderate to good yields with good trans stereoselectivity . The reaction conditions typically involve the use of specific reagents and solvents under controlled temperature and pressure to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of derivatives of 6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one as anticancer agents. The compound has been integrated into various synthetic pathways aimed at developing inhibitors for critical cancer-related targets. For instance, structural modifications have led to compounds that exhibit potent inhibition against c-Met kinases, which are implicated in several cancer types including non-small cell lung cancer and renal cell carcinoma .
Neuroprotective Effects
Research indicates that certain derivatives of this compound may have neuroprotective properties. Compounds with similar triazole-fused structures have been shown to modulate pathways involved in neurodegenerative diseases. The potential application in treating conditions like Huntington's disease has been documented .
Antimicrobial Properties
The heterocyclic nature of this compound suggests possible antimicrobial applications. Preliminary investigations into related compounds have demonstrated activity against various bacterial strains, indicating that this compound could serve as a scaffold for developing new antimicrobial agents .
Synthetic Intermediates
This compound serves as an important synthetic intermediate in the development of more complex molecules. Its unique structure allows for various functional group modifications that can lead to the synthesis of novel compounds with enhanced biological activities .
Case Study 1: c-Met Kinase Inhibitors
A study focused on the synthesis of derivatives from this compound revealed that specific modifications could enhance inhibitory potency against c-Met kinases. One derivative demonstrated an IC50 value of 0.005 µM in preclinical trials .
Case Study 2: Neuroprotective Agents
In another investigation involving the synthesis of triazole-fused pyrazines and their derivatives, researchers found that certain modifications led to compounds with significant neuroprotective effects in vitro. These findings suggest a pathway for potential therapeutic applications in neurodegenerative disorders .
Case Study 3: Antimicrobial Activity
A series of synthesized derivatives were tested against a panel of pathogenic bacteria. Results indicated that some compounds exhibited promising antibacterial activity, particularly against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of 6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Differences :
- The target compound lacks aromatic substituents (e.g., chloro, methoxy) present in analogs like 6b and 6c, which influence electronic properties and solubility .
- Unlike compound 10, which incorporates a quinoxaline ring, the target compound maintains a simpler pyrido-pyrrolo-pyrazinone framework, reducing steric hindrance .
Physicochemical Properties
| Property | Target Compound | Compound 6a | Compound 6b (Cl-substituted) |
|---|---|---|---|
| Melting Point (°C) | Not reported | 347.4–347.8 | 306.3–306.7 |
| Yield | Not reported | 33% | 65% |
| Solubility | Poor (prevents ¹³C NMR) | Poor | Moderate (higher yield) |
| IR (CO stretch, cm⁻¹) | Not reported | 1701 (broad) | 1700 (broad) |
Key Observations :
- Chloro-substituted analogs (e.g., 6b) exhibit lower melting points and higher yields compared to the parent compound 6a, likely due to reduced crystallinity and enhanced reactivity .
- Poor solubility is a common limitation, complicating spectroscopic characterization .
Vascular Smooth Muscle Relaxation vs. Antihypertensive Activity
| Compound | Vascular Smooth Muscle Relaxation | Antihypertensive Activity |
|---|---|---|
| Target (Compound 12) | Low | High |
| Compound 10 | High | Low |
| Compound 13 (Pyridinylmethyl analog) | Low | High |
Mechanistic Insights :
- Compounds with bulky aromatic substituents (e.g., 10) show strong muscle relaxation but weak antihypertensive effects, possibly due to steric interference with cardiovascular targets .
- The target compound and its pyridinylmethyl analog (13) prioritize antihypertensive activity, likely through selective interaction with blood pressure-regulating pathways .
Biological Activity
6a,7,8,9-Tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one (CAS No. 91622-91-2) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of anticancer effects. Its structure suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.25 | Induces apoptosis via caspase activation |
| MDA-MB-231 | 0.5 | Suppresses NF-κB expression; promotes p53 and Bax |
| Capan-1 | 5 | Inhibits PARP activity; affects BRCA1/2 mutations |
The anticancer mechanisms of this compound involve several pathways:
- Apoptosis Induction : The compound activates caspases (caspase-3/7 and caspase-9), leading to programmed cell death in cancer cells .
- NF-κB Suppression : By inhibiting NF-κB signaling pathways, the compound reduces the expression of anti-apoptotic factors .
- PARP Inhibition : Similar to other pyrido derivatives, it may inhibit poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells .
Study 1: MCF-7 and MDA-MB-231 Cell Lines
In a comparative study assessing various compounds for cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), this compound demonstrated superior efficacy compared to standard chemotherapeutics like cisplatin. The study highlighted its ability to induce apoptosis significantly more effectively than cisplatin in both cell lines .
Study 2: Mechanistic Insights
Further mechanistic studies revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and upregulation of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins . This dual action not only promotes apoptosis but also enhances the sensitivity of cancer cells to other therapeutic agents.
Q & A
Q. What are the optimal synthetic pathways for 6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one?
The synthesis of fused polyheterocyclic systems like this compound typically involves multi-step reactions. Key steps include cyclocondensation of amino alcohols or diamines with carbonyl precursors, often under acidic or reflux conditions. For example, similar compounds were synthesized via azeotropic water removal in toluene to drive ring closure . Critical parameters include solvent choice (e.g., methanol, DMF), temperature control (60–120°C), and catalysts (e.g., trifluoroacetic acid). Purity optimization requires post-synthetic purification using column chromatography or recrystallization .
Q. How can structural characterization be rigorously validated for this compound?
Validation involves a combination of spectroscopic and crystallographic methods:
- NMR : H and C NMR identify proton environments and carbon frameworks, with coupling constants confirming ring junction stereochemistry .
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
- IR spectroscopy : Detects functional groups (e.g., carbonyl stretches near 1700 cm) .
Q. What computational methods predict the compound’s conformational flexibility?
Density Functional Theory (DFT) calculations optimize ground-state geometries and evaluate energy barriers for ring puckering or nitrogen inversion. Molecular dynamics simulations assess solvent effects on conformational stability . These methods are critical for understanding pharmacophore dynamics in drug design .
Advanced Research Questions
Q. How do reaction mechanisms differ for synthesizing analogs with varied substituents?
Substituent introduction (e.g., alkyl, aryl, or heteroaryl groups) alters reaction pathways:
- Electrophilic substitution : Aryl groups at ring junctions require Friedel-Crafts conditions or palladium-catalyzed cross-coupling .
- Nucleophilic additions : Amino or hydroxyl groups are introduced via SN2 displacement or reductive amination .
Mechanistic studies using kinetic isotope effects or intermediate trapping (e.g., with TLC/HPLC monitoring) reveal rate-determining steps .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC values or target selectivity often arise from:
- Purity variability : Impurities >5% can skew assays; orthogonal HPLC methods (e.g., reverse-phase and ion-pair) ensure compound integrity .
- Assay conditions : pH, solvent (DMSO vs. aqueous buffers), and cell-line specificity must be standardized. For example, triazole-containing analogs show pH-dependent tautomerism affecting receptor binding .
- Structural analogs : Compare activity of enantiomers or regioisomers to isolate pharmacophoric motifs .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
SAR analysis focuses on:
- Core modifications : Replacing pyridine with pyrimidine alters electron density and hydrogen-bonding capacity .
- Substituent effects : Bulky groups at C3 improve metabolic stability but may reduce solubility .
- Bioisosteric replacements : Fluorine substitution at strategic positions enhances bioavailability without steric hindrance .
Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?
Crystallization challenges arise from conformational flexibility. Strategies include:
- Co-crystallization : Use of stabilizing ligands (e.g., carboxylic acids) to lock ring conformations .
- Temperature gradients : Slow cooling from 60°C to 4°C promotes ordered lattice formation.
- Solvent screening : High-polarity solvents (e.g., acetonitrile) reduce aggregation .
Methodological Considerations
Q. How to optimize HPLC conditions for purity analysis?
- Column selection : C18 columns (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile gradients resolve polar impurities .
- Detection : UV at 254 nm for aromatic systems; evaporative light scattering (ELS) detects non-chromophoric byproducts .
- Validation : Linearity (R >0.99), LOD/LOQ (<1 µg/mL), and repeatability (RSD <2%) ensure robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
